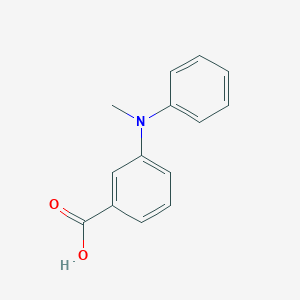
3-(Methyl(phenyl)amino)benzoic acid
Cat. No. B8738213
M. Wt: 227.26 g/mol
InChI Key: GLNRLSBDDQMDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07223879B2
Procedure details


An oven-dried resealable Schlenk flask was evacuated and backfilled with argon. The flask was charged with Pd2 dba3 (9.2 mg, 0.01 mmol, 2 mol % Pd), Ligand 1 (19 mg, 0.04 mmol, 4 mol %), pulverized KOH (168 mg, 3.0 mmol), and 3-chlorobenzoic acid (156 mg, 1.0 mmol). The flask was evacuated and backfilled with argon (3×) and then capped with a rubber septum. To the flask was added t-BuOH (2.0 mL), N-methyl-aniline (0.163 mL, 1.5 mmol) and t-BuOH (0.5 mL). The septum was replaced with a Teflon screwcap, the flask was sealed, and the mixture was heated to 100° C. with stirring until the starting aryl chloride was consumed by GC analysis (3 h, GC monitoring was conducted by diluting a small aliquot from the reaction with MeOH (1-2 mL), adding 2-3 drops H2SO4 and heating until 0.5 mL liquid was left, filtering through a small pipette silica plug and observing the disappearance of the corresponding methyl ester). The reaction was cooled to room temperature, diluted with 5% aq. NaOH and extracted with Et2O. The aqueous layer was cooled to 0° C. and acidified with HCl (12.0 M) until pH ˜4. The aqueous layer was extracted with Et2O, dried over anh. MgSO4, filtered, and concentrated under reduced pressure to give crude product (233 mg). The product was purified by recrystallizing in hot hexanes/chloroform (5:1) to give a light yellow solid (191 mg, 84%, ≧95% pure).





[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
liquid
Quantity
0.5 mL
Type
reactant
Reaction Step Six



Name
Ligand 1
Quantity
19 mg
Type
catalyst
Reaction Step Eight

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].Cl[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8].[CH3:13][NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>OS(O)(=O)=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1C=CC(C(C2C=CC(C)=CC=2)C(=O)C(C)C)=CC=1.CC(O)(C)C>[CH3:13][N:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8] |f:0.1,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
168 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.163 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
156 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1
|
Step Four
[Compound]
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
aryl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
liquid
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
OS(=O)(=O)O
|
Step Eight
|
Name
|
|
|
Quantity
|
9.2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
Ligand 1
|
|
Quantity
|
19 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC1=CC=C(C=C1)C(C(C(C)C)=O)C1=CC=C(C=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven-dried resealable Schlenk flask was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
capped with a rubber septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed by GC analysis (3 h, GC monitoring
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by diluting a small aliquot
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from the reaction with MeOH (1-2 mL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was left
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering through a small pipette silica plug
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 5% aq. NaOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous layer was cooled to 0° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with Et2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anh. MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C=1C=C(C(=O)O)C=CC1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 233 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
